molecular formula C12H12N2O4S B11174189 Ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino](oxo)acetate

Ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino](oxo)acetate

Cat. No.: B11174189
M. Wt: 280.30 g/mol
InChI Key: SMTXEVLYROUGMC-UHFFFAOYSA-N
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Description

Ethyl [(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]formate is a chemical compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]formate typically involves the condensation of 6-methoxy-1,3-benzothiazol-2-amine with ethyl chloroformate. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dry acetone. The reaction mixture is usually irradiated for a short period to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]formate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Ethyl [(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]formate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl [(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]formate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl [(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]formate can be compared with other benzothiazole derivatives such as:

    2-Amino-6-methoxybenzothiazole: Known for its antimicrobial properties.

    6-Methoxy-1,3-benzothiazol-2-amine: Used in the synthesis of various pharmaceuticals.

    Ethyl (6-methyl-1,3-benzothiazol-2-yl)amino(oxo)acetate: Explored for its potential anti-tubercular activity.

Each of these compounds has unique properties and applications, making ethyl [(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]formate a valuable addition to the benzothiazole family.

Properties

Molecular Formula

C12H12N2O4S

Molecular Weight

280.30 g/mol

IUPAC Name

ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoacetate

InChI

InChI=1S/C12H12N2O4S/c1-3-18-11(16)10(15)14-12-13-8-5-4-7(17-2)6-9(8)19-12/h4-6H,3H2,1-2H3,(H,13,14,15)

InChI Key

SMTXEVLYROUGMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=NC2=C(S1)C=C(C=C2)OC

Origin of Product

United States

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